5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen cycloaddition reaction click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can participate in substitution reactions.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alcohols.
Nucleophilic Addition: Formation of alcohols or other functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology: The biological potential of this compound includes its use as a probe in biological imaging and as a precursor for the synthesis of bioactive molecules. Its fluorophenyl group can enhance the fluorescence properties, making it useful in fluorescence microscopy and other imaging techniques.
Medicine: In medicine, this compound has shown promise in the development of new therapeutic agents. Its structural features can be exploited to design drugs with specific biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can contribute to the creation of materials with improved performance and durability.
Mechanism of Action
The mechanism by which 5-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine
5-(2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Uniqueness: 5-Cyclopropyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its triazole ring, which is not present in the other listed compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-cyclopropyl-1-(3-fluorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-8-2-1-3-9(6-8)16-11(7-4-5-7)10(12(17)18)14-15-16/h1-3,6-7H,4-5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFONDASFXSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC(=CC=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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